molecular formula C7H5BrClI B1291590 1-(Bromomethyl)-2-chloro-4-iodobenzene CAS No. 135049-84-2

1-(Bromomethyl)-2-chloro-4-iodobenzene

Cat. No. B1291590
CAS RN: 135049-84-2
M. Wt: 331.37 g/mol
InChI Key: USXRFLQNCSQPDS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-4-iodobenzene (BCIB) is an organobromine compound that is commonly used as a reagent in organic synthesis. It is a colorless, volatile liquid with a strong smell and is highly soluble in many organic solvents. BCIB is a versatile reagent that has been used in a variety of reactions, such as nucleophilic substitution, electrophilic substitution, and radical-initiated processes. It has also been used to synthesize a variety of compounds, including organobromides, organochlorides, and organoiodides.

Scientific Research Applications

Halogen Bonding in Structural Chemistry

Halogen bonding plays a significant role in determining the structures of halogenated benzene derivatives. For example, studies on 4-halotriaroylbenzenes, including chloro- and bromo-derivatives, highlight the importance of C-X...O=C interactions and type-II I...I interactions in the structural determination of these compounds (Pigge, Vangala, & Swenson, 2006).

Synthesis and Catalysis

The synthesis of benzofurans via CuI-catalyzed domino processes from 1-bromo-2-iodobenzenes and beta-keto esters showcases the utility of halogenated benzene derivatives in facilitating complex organic transformations. This method allows for the formation of 2,3-disubstituted benzofurans, highlighting the potential for creating diverse molecular architectures (Lu, Wang, Zhang, & Ma, 2007).

Corrosion Inhibition

1,2,3-Triazole derivatives of uracil and thymine, synthesized from halogenated benzyl halides, demonstrate potential as inhibitors against acidic corrosion of steels. These findings suggest applications in materials science, particularly in protecting metal surfaces (Negrón-Silva et al., 2013).

Materials Science

In the realm of materials science, particularly in the development of solar cells, halogenated benzene derivatives are investigated as alternative solvents. For instance, bromobenzene and iodobenzene, when used with 1,8-diiodooctane as co-solvent, have shown to enhance the performance of polymer/fullerene solar cells compared to the conventional chlorobenzene/1,8-diiodooctane system. This is attributed to improved diode characteristics, higher charge-carrier mobility, and better morphology (Huang et al., 2014).

properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXRFLQNCSQPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135049-84-2
Record name 1-(bromomethyl)-2-chloro-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-chloro-4-methyliodobenzene (9.0 g), N-bromosuccinimide (8.5 g), benzoyl peroxide (0.3 g) and carbon tetrachloride (80 ml) was stirred and heated to reflux for 3 hours. The mixture was cooled to ambient temperature and filtered. The filtrate was evaporated to give 4-bromomethyl-3-chloroiodobenzene (11 g) which was used without further purification.
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9 g
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8.5 g
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0.3 g
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-4-iodotoluene (7.59 g) in carbon tetrachloride (76 ml) were added N-bromosuccinimide (5.89 g) and 2,2′-azobis(4-methoxy-2,4-dimethylvaleronitrile) (Wako V-70, 281 mg) at room temperature and the mixture was stirred at 55° C. for 3.5 hr. The reaction mixture was allowed to cool to room temperature and thereto was added hexane (76 ml). Insoluble matter was filtered off. The filtrate was concentrated and the residue was again dissolved in hexane. The mixture washed successively with water, 5% aqueous sodium thiosulfate solution, saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give 2-chloro-4-iodobenzyl bromide (8.45 g) as an oil.
Quantity
7.59 g
Type
reactant
Reaction Step One
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5.89 g
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reactant
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76 mL
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solvent
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281 mg
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catalyst
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76 mL
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